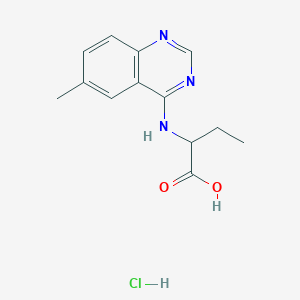

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the quinazoline ring system. While specific synthetic routes may vary, the key steps typically include cyclization, functional group transformations, and purification. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride consists of a quinazoline core with an additional butyric acid side chain. The methyl group at position 6 of the quinazoline ring contributes to its unique properties. The hydrochloride salt enhances solubility and stability .

Aplicaciones Científicas De Investigación

Antiviral Activity

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives have been studied for their potential antiviral properties. A study detailed the synthesis of quinazolin-4-ylamino methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in controlling viral infections in plants (Luo et al., 2012).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Compounds similar to 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride have been used as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. This could be significant in the development of treatments for diseases where inhibition of angiogenesis is desired, such as in certain cancers (Wissner et al., 2005).

Chemokine Antagonism

The compound has been identified as a dual CCR2/CCR5 antagonist, indicating potential therapeutic uses in conditions where modulation of these chemokine receptors is beneficial, like in inflammatory diseases (Norman, 2011).

Antimicrobial Activities

Studies have shown that derivatives of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride exhibit promising antimicrobial activity against various bacteria, including some strains of gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents (Myangar & Raval, 2012).

Anticancer Properties

There is research indicating that related compounds may have applications in cancer treatment. For instance, a study detailed the synthesis of quinazolin-4-ones containing a sterically hindered phenol residue, which could have implications in the development of new anticancer drugs (Kelarev et al., 2004).

Propiedades

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-3-10(13(17)18)16-12-9-6-8(2)4-5-11(9)14-7-15-12;/h4-7,10H,3H2,1-2H3,(H,17,18)(H,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZHZLLEKGGIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595064 |

Source

|

| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride | |

CAS RN |

438581-54-5 |

Source

|

| Record name | Butanoic acid, 2-[(6-methyl-4-quinazolinyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438581-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Methylquinazolin-4-yl)amino]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)